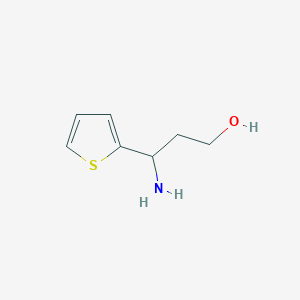

3-Amino-3-(thiophen-2-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMOVOFGDQVPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Amino-3-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, which incorporates a thiophene ring, a primary alcohol, and a primary amine, renders it a valuable synthetic intermediate and a key structural motif in the design of novel therapeutic agents. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The aminopropanol backbone is also a common feature in pharmacologically active compounds, contributing to solubility and providing a key point for molecular interactions.

This technical guide provides a comprehensive analysis of the chemical properties and stability of this compound. A thorough understanding of these characteristics is paramount for the development of stable pharmaceutical formulations, the design of robust synthetic routes, and the prediction of potential degradation pathways. This document will delve into the intrinsic chemical nature of the molecule, its susceptibility to degradation under various stress conditions, and present methodologies for its analysis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological disposition. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structural components.

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₇H₁₁NOS | Based on its chemical structure. |

| Molecular Weight | 157.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar aminopropanol derivatives are often solids. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous acidic solutions. Limited solubility in nonpolar solvents. | The presence of the polar amino and hydroxyl groups will enhance solubility in polar media. The basic amino group will be protonated in acidic solutions, increasing aqueous solubility. |

| pKa | Estimated pKa of the primary amine is ~9-10. | This is a typical pKa range for primary amino groups in similar amino alcohols. The electron-donating nature of the thiophene ring is unlikely to significantly alter this value. |

Chemical Stability and Degradation Pathways

The stability of this compound is a critical parameter for its use in pharmaceutical applications. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The following sections outline the predicted stability profile under various stress conditions, based on the known reactivity of the thiophene and aminopropanol moieties.

Hydrolytic Stability

The this compound molecule does not contain intrinsically hydrolyzable functional groups like esters or amides. The carbon-nitrogen and carbon-oxygen single bonds in the propanol chain are generally stable to hydrolysis under neutral pH conditions.

-

Acidic Conditions: Under strongly acidic conditions and elevated temperatures, there is a potential for acid-catalyzed dehydration of the primary alcohol to form an alkene, or potentially ether formation if a suitable nucleophile is present. However, the primary amine will be protonated, which may offer some protection against certain degradation pathways.

-

Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The primary alcohol and amine are not susceptible to base-catalyzed hydrolysis.

-

Neutral Conditions: High stability is anticipated under neutral pH conditions.

Oxidative Stability

The thiophene ring is the primary site of oxidative susceptibility in the molecule.[3][4] The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and further to a sulfone.[3] Additionally, the thiophene ring itself can undergo oxidative degradation. The primary alcohol is also susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid, although this typically requires stronger oxidizing agents.

Predicted Oxidative Degradation Pathway:

Caption: Predicted oxidative degradation of this compound.

Photostability

Thiophene-containing compounds can be susceptible to photodegradation.[1] The aromatic thiophene ring can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions, including oxidation and rearrangement. The extent of degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.

ICH Guideline Q1B Photostability Testing:

To assess photostability, the compound should be exposed to a light source that produces a combination of visible and UV light, as specified in the ICH Q1B guideline.[5][6][7][8][9] A dark control sample should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.

Thermal Stability

The molecule is expected to exhibit good thermal stability under typical storage conditions. At elevated temperatures, decomposition may occur, potentially through dehydration, deamination, or more complex fragmentation pathways. The specific degradation products will depend on the temperature and the presence of other reactive species.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.[1][2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for this purpose.

Proposed Stability-Indicating RP-HPLC Method

This proposed method is based on established protocols for similar thiophene derivatives and is designed to separate the parent compound from its potential degradation products.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution will likely be necessary to resolve the parent compound from more polar (e.g., ring-opened) and less polar degradation products. Formic acid is a common mobile phase modifier that improves peak shape for basic compounds. |

| Gradient | Start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. | A typical gradient might be 10-90% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Primary wavelength likely around 230-240 nm. | The thiophene ring will have a characteristic UV absorbance. A DAD allows for the detection of degradation products that may have different UV maxima and helps in peak purity assessment. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Characterization of Degradation Products

To elucidate the structure of any significant degradation products observed during forced degradation studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][10]

-

LC-MS: Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for initial structural hypothesis.

-

NMR: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy of isolated degradation products provides definitive structural elucidation.[11]

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies and for the proposed stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to assess its intrinsic stability and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

Volumetric flasks and pipettes

-

HPLC vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 60 °C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Heat the mixture at 60 °C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a petri dish and expose it to 70 °C in a calibrated oven for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute to a suitable concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6][7][8][9]

-

A dark control sample should be wrapped in aluminum foil and stored under the same conditions.

-

At the end of the exposure, prepare samples for HPLC analysis.

-

-

Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies and degradant identification.

Conclusion

This compound is a molecule with significant potential in pharmaceutical research and development. A comprehensive understanding of its chemical properties and stability is essential for its successful application. This technical guide has provided a detailed overview of its predicted physicochemical properties, a thorough analysis of its likely stability under various stress conditions, and robust analytical methodologies for its assessment. The primary liabilities of this molecule are predicted to be oxidative degradation of the thiophene ring and potential photodegradation. The aminopropanol backbone is expected to be relatively stable under hydrolytic and mild thermal stress. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability studies and to develop and validate appropriate analytical methods. Further experimental work is necessary to confirm the predicted stability profile and to fully characterize any degradation products that may form.

References

-

Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. (2022). [Link]

-

(PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. (2022). [Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. (2012). [Link]

-

Thiophene. Wikipedia. (n.d.). [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. (2021). [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025). [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2011). [Link]

-

Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations. NIH. (2016). [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. (2017). [Link]

-

3-(Thiophen-2-yl)prop-2-enal Properties. EPA. (2025). [Link]

-

3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. (2025). [Link]

-

Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. (n.d.). [Link]

- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

-

Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. MDPI. (2019). [Link]

-

Chemical Properties of 3-Amino-1,2-propanediol (CAS 616-30-8). Cheméo. (n.d.). [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. (2016). [Link]

-

Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. MDPI. (2025). [Link]

-

Phenol, 3-amino-: Human health tier II assessment. NICNAS. (2016). [Link]

-

3-Amino-3-(3-chlorothiophen-2-yl)propan-1-ol | C7H10ClNOS. PubChem. (n.d.). [Link]

-

(PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. (2026). [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (1996). [Link]

-

Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. ACS Publications. (2014). [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. (2023). [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. (2011). [Link]

-

1-Amino-2-propanol | C3H9NO. PubChem. (n.d.). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

Photostability of Pharmaceuticals. Klimatest. (2021). [Link]

-

Photostability testing theory and practice. Q1 Scientific. (2021). [Link]

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. (n.d.). [Link]

-

Green methodologies for the synthesis of 2-aminothiophene | Request PDF. ResearchGate. (2022). [Link]

-

Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. PubMed. (2012). [Link]

-

Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd. (n.d.). [Link]

-

pKa prediction from ab initio calculations. Research Outreach. (2023). [Link]

-

How to Predict pKa. Rowan. (2025). [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. (1998). [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. (n.d.). [Link]

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019). [Link]

-

Reactions of Amides. Save My Exams. (2025). [Link]

-

3-Aminopropanol: polymolecular structures that determine unique solvation motifs. ResearchGate. (2015). [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. (2012). [Link]

-

Synthesis, structure and properties of hydrazides of aminopropane acid and their derivatives. KTU. (n.d.). [Link]

-

Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010). [Link]

-

Amines. BYJU'S. (n.d.). [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. klimatest.eu [klimatest.eu]

- 7. q1scientific.com [q1scientific.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ikev.org [ikev.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of 3-Amino-3-(thiophen-2-yl)propan-1-ol in Duloxetine Synthesis

[3]

Executive Summary

This technical guide analyzes the critical role of (S)-3-Amino-1-(thiophen-2-yl)propan-1-ol (and its N-methylated derivative) as the defining chiral scaffold in the synthesis of Duloxetine , a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[3]

Note on Nomenclature: While the prompt specifies "3-Amino-3-(thiophen-2-yl)propan-1-ol," standard IUPAC nomenclature and the structural backbone of Duloxetine confirm the relevant intermediate is 3-amino-1-(thiophen-2-yl)propan-1-ol (or its N-methyl analog).[3] The thiophene ring and hydroxyl group are located at the C1 position, while the amine is at the C3 position.[3][5] This guide addresses the (S)-1-(thiophen-2-yl)-3-aminopropan-1-ol scaffold, as this is the scientifically validated precursor for Duloxetine.[3]

Part 1: Chemical Profile & Strategic Importance[5]

The synthesis of Duloxetine hinges on the creation of the chiral ether linkage.[5] The amino-alcohol intermediate serves as the nucleophile in this Nucleophilic Aromatic Substitution (SNAr).

The Molecule[2][4][6][7][8][9]

-

Systematic Name: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol[3][6][7][8][9]

-

CAS Number: 116539-56-1 (Racemic); 116817-27-7 (S-isomer base); 1192069-13-8 (S-isomer HCl).[3]

-

Role: Chiral Nucleophile / Scaffold.[5]

-

Critical Quality Attribute (CQA): Optical Purity (>99.5% ee is required to prevent crystallization of the unwanted R-isomer in the final salt formation).[3]

Retrosynthetic Analysis

The synthesis of Duloxetine is generally approached via the "Arylation Route," where the pre-formed chiral alcohol attacks the fluoronaphthalene ring.[3][5]

Figure 1: Retrosynthetic disconnection of Duloxetine showing the central role of the amino alcohol.

Part 2: Synthesis of the Intermediate

The industrial preparation of the amino alcohol typically follows the Mannich reaction followed by asymmetric reduction or resolution.[2][5]

Route A: Mannich Reaction & Resolution (The Classical Route)

This pathway remains the most robust for large-scale manufacturing due to the low cost of reagents.

-

Mannich Reaction: 2-Acetylthiophene reacts with dimethylamine and formaldehyde to form the amino ketone.[5]

-

Reduction: The ketone is reduced (using NaBH4) to the racemic alcohol.[2][5]

-

Resolution: The racemic alcohol is resolved using (S)-Mandelic Acid .[2][4][5][10][8] The (S)-alcohol forms a crystalline salt with (S)-mandelic acid, while the (R)-isomer remains in solution.[3]

Route B: Asymmetric Transfer Hydrogenation (ATH)

Modern processes utilize chiral catalysts (e.g., Noyori catalysts) to reduce the ketone directly to the (S)-alcohol, bypassing the wasteful resolution step.[3]

Part 3: Transformation to Duloxetine (The Coupling Step)

This is the most critical chemical transformation.[5] The secondary alcohol must displace the fluorine atom on the naphthalene ring.[5]

Reaction Mechanism: SNAr

The reaction proceeds via a Meisenheimer complex.[5] A strong base is required to deprotonate the alcohol, making it a potent nucleophile.[3][5]

Reagents:

-

Base: Sodium Hydride (NaH) is standard.[5] Potassium tert-butoxide (KOtBu) is an alternative but can lead to more elimination byproducts.

-

Solvent: DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide).[5] High polarity is essential to stabilize the transition state.[5]

-

Temperature: 60°C – 70°C.[5]

Protocol: Coupling of (S)-Amino Alcohol with 1-Fluoronaphthalene

Safety Warning: Sodium Hydride releases hydrogen gas.[5] Perform under inert atmosphere (Nitrogen/Argon).

Step-by-Step Methodology:

-

Preparation of Alkoxide:

-

Charge anhydrous DMSO (5.0 vol) to a reactor.

-

Add (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 eq) under stirring.

-

Cool to 15-20°C.[5]

-

Slowly add NaH (60% dispersion in oil, 1.2 eq) in portions. Caution: Exothermic + H2 evolution.[5]

-

Stir for 30-60 minutes at 25°C to ensure complete deprotonation.

-

-

Coupling:

-

Quench & Workup:

-

Salt Formation (Duloxetine HCl):

-

Treat the organic base with HCl in IPA/Ethyl Acetate to precipitate Duloxetine Hydrochloride.[5]

-

Data Summary: Process Parameters

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | 60°C - 70°C | <60°C: Slow reaction.[3] >75°C: Impurity B (Elimination) increases.[5] |

| Water Content | < 0.1% (KF) | Water destroys NaH and competes as a nucleophile (forming Naphthol). |

| Stoichiometry | 1.1 - 1.2 eq NaH | Excess base promotes racemization and elimination.[5] |

| Time | 4 - 6 Hours | Prolonged heating degrades the thiophene ring.[5] |

Part 4: Impurity Profiling & Control[5]

Understanding the degradation pathways of the amino-alcohol intermediate is vital for quality control.[3]

Figure 2: Primary impurity pathways starting from the amino alcohol intermediate.[3]

Key Impurities[3][5][12][13]

-

Para-isomer: 4-(3-methylamino-1-(thiophen-2-yl)propyl)naphthalen-1-ol.[3] Formed via attack at the C4 position of the naphthalene ring (regioisomer).

-

Elimination Product: Dehydration of the alcohol yields the alkene.[5] This is favored by high temperatures (>80°C) and strong bases.[5]

-

Racemized Alcohol: If the reaction mixture is held at high pH and temperature for too long, the chiral center (benzylic-like position) can racemize via a carbocation or radical mechanism.[3][5]

Part 5: References

-

Synthesis of Duloxetine via Mannich Base Reduction:

-

Resolution of the Amino Alcohol Intermediate:

-

Impurity Profile of Duloxetine:

-

Chemical Structure Validation:

Sources

- 1. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 11. CN113929657A - Duloxetine hydrochloride impurity, its preparation and analysis method - Google Patents [patents.google.com]

Literature review of thiophene derivatives in antidepressant drug discovery

Executive Summary & Strategic Rationale

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone pharmacophore in modern antidepressant drug design. Its utility stems from its capacity to act as a bioisostere for the phenyl ring, offering distinct physicochemical advantages: enhanced lipophilicity (logP), improved metabolic stability against specific cytochrome P450 oxidations, and unique electronic properties (S-heteroatom interactions) that facilitate binding to monoamine transporters (SERT, NET) and enzymes (MAO-A/B).

This guide analyzes the structural logic of thiophene incorporation, detailing synthetic pathways, structure-activity relationships (SAR), and validated screening protocols for developing next-generation antidepressants.

Pharmacophore Analysis: The Thiophene Advantage

The substitution of a benzene ring with a thiophene ring (bioisosterism) is not merely cosmetic; it fundamentally alters the drug-target interaction landscape.

Electronic & Steric Parameters

-

Electron Density: Thiophene is

-excessive compared to benzene. This increased electron density at the -

Lipophilicity: The sulfur atom increases the partition coefficient. For CNS drugs, this is critical for Blood-Brain Barrier (BBB) penetration.

-

Metabolic Shielding: While the naphthalene ring of Duloxetine is prone to epoxidation (a toxicophore risk), the thiophene ring is relatively inert to bioactivation, reducing the risk of irreversible time-dependent inhibition (TDI) of CYP450 enzymes.

Mechanism of Action (Multimodal Pathways)

Modern thiophene derivatives often target multiple pathways simultaneously to overcome treatment-resistant depression.

Figure 1: Multimodal mechanism of action for thiophene-based antidepressants, illustrating simultaneous modulation of transporters, enzymes, and receptors.

Structural Classes & Comparative Data

Key Scaffolds

-

Duloxetine Analogs (SNRI): Fused benzo[b]thiophenes that rigidly lock the propylamine side chain, optimizing fit within the SERT central binding site.

-

Thiophene-Chalcones: Open-chain flavonoids where the thiophene replaces the A or B ring. These often exhibit dual MAO inhibition and anti-inflammatory (COX-2) activity.

-

Aminothiophenes: Synthesized via the Gewald reaction, serving as precursors for fused systems like thienopyrimidines.

Quantitative Activity Profile

The following table summarizes potency data from recent high-impact studies comparing thiophene derivatives to standard standards.

| Compound Class | Scaffold Type | Target | Potency (Ki / IC50) | Ref |

| Duloxetine | Naphthyl-Thiophene | SERT | Ki = 0.8 nM | [1] |

| Compound 9c | Benzo[b]thiophene | 5-HT7R | Ki = 5.5 (pKi) | [2] |

| Compound 9c | Benzo[b]thiophene | SERT | 48% inhibition @ 1µM | [2] |

| Compound 2k | Quinoline-Chalcone | COX-2 | IC50 = 0.23 µM | [3] |

| Compound 35 | Coumarin-Thiophene | MAO-B | IC50 = 0.14 µM | [4] |

| Compound 28b | Benzo[b]thiophene | 5-HT1A | Ki = 20 nM | [5] |

Technical Guide: Experimental Protocols

Chemical Synthesis: The Gewald Reaction Workflow

The Gewald reaction is the most robust method for generating highly functionalized 2-aminothiophenes, the primary building blocks for CNS-active agents.

Protocol: Synthesis of 2-Amino-3-Carboethoxy-4,5-Dimethylthiophene

-

Principle: Multi-component condensation of a ketone, an activated nitrile, and elemental sulfur.

-

Reagents: 2-Butanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (Catalytic), Ethanol (Solvent).

Step-by-Step:

-

Mixing: In a round-bottom flask, dissolve 2-butanone and ethyl cyanoacetate in ethanol (20 mL).

-

Activation: Add elemental sulfur powder.

-

Catalysis: Dropwise add morpholine (2 mL) while stirring. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 60°C for 2 hours. The suspension will darken as the thiophene ring forms.

-

Isolation: Pour the reaction mixture into crushed ice. A solid precipitate will form immediately.

-

Purification: Filter the solid and recrystallize from ethanol.

-

Validation: 1H-NMR should show a broad singlet at ~7.0 ppm (NH2) and absence of the ketone carbonyl signal.

Figure 2: Synthetic workflow for generating the 2-aminothiophene core via the Gewald reaction.

Biological Validation: Forced Swim Test (FST)

The FST is the gold-standard behavioral assay for screening antidepressant activity in rodents. It measures the time spent immobile, reflecting a state of "behavioral despair."

Protocol Parameters:

-

Subjects: Male Swiss albino mice (20–25 g).

-

Dosing: Test compounds (e.g., 10–30 mg/kg i.p.) administered 30 minutes prior to testing.

-

Control: Vehicle (Saline/Tween-80) and Fluoxetine (20 mg/kg) as positive control.

Workflow:

-

Acclimatization: Mice are housed in standard conditions (12h light/dark cycle).

-

Pre-Test (Optional): 15-minute swim session 24 hours prior to the test to induce a stable baseline of immobility.

-

Test Session: Place mouse in a glass cylinder (25 cm height, 12 cm diameter) filled with water (25°C) to a depth of 15 cm.

-

Recording: Record video for 6 minutes.

-

Scoring: Analyze the last 4 minutes only.

-

Interpretation: A statistically significant reduction in immobility time compared to vehicle indicates antidepressant-like activity.[2]

References

-

Bhadbhade, M. et al. (2023). Structure of racemic duloxetine hydrochloride. ResearchGate. Link

-

Perez-Silanes, S. et al. (2011). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry. Link

-

Zhang, R. et al. (2020). Screening of chalcone analogs with anti-depressant, anti-inflammatory, analgesic, and COX-2-inhibiting effects.[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Rani, M. et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. Link

-

ResearchGate. (2025). Novel benzo[b]thiophene derivatives as new potential antidepressants. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. dadun.unav.edu [dadun.unav.edu]

- 3. Screening of chalcone analogs with anti-depressant, anti-inflammatory, analgesic, and COX-2-inhibiting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ionization & Physicochemical Profiling of 3-Amino-3-(thiophen-2-yl)propan-1-ol

This guide details the physicochemical characterization of 3-Amino-3-(thiophen-2-yl)propan-1-ol , a critical chiral pharmacophore used primarily in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.

Executive Summary & Molecular Architecture

This compound (CAS: 683220-39-5 for racemic; 116539-55-0 for S-isomer N-methyl analog reference) represents a class of

Structural Functional Analysis

-

Primary Amine (

): The primary ionization center. Unlike aliphatic amines (pKa -

Thiophene Moiety: Acts as an electron-withdrawing group (EWG) via the inductive effect (-I), stabilizing the free base form relative to the conjugate acid, thereby lowering the pKa.

-

Primary Alcohol (

): Remains neutral at physiological pH (pKa

Ionization Constants (pKa) and Behavior

pKa Determination & Comparative Analysis

While specific experimental datasets for the primary amine variant are proprietary to process chemistry groups, the pKa can be rigorously derived from structural analogs and the N-methylated derivative (Duloxetine).

| Compound | Structure Type | Experimental/Predicted pKa (Conjugate Acid) | Mechanistic Insight |

| 3-Amino-1-propanol | Aliphatic Analog | 10.2 | Baseline basicity for |

| Thiophene-2-ethylamine | Thiophene Analog | 9.47 | Thiophene ring reduces basicity by ~0.7 log units via inductive withdrawal. |

| Duloxetine | N-Methyl Derivative | 9.7 | Secondary amines are typically 0.2–0.5 units more basic than primary counterparts. |

| Target Molecule | Primary Amine | 9.3 – 9.5 (Calculated) | The combined electron-withdrawing effects of the thiophene (alpha-position) and hydroxyl (gamma-position) depress the pKa. |

Ionization Equilibrium

The molecule exists in equilibrium between its protonated ammonium salt (water-soluble) and its neutral free base (lipophilic).

-

pH < 7.4: Predominantly cationic (>99% protonated). High aqueous solubility.

-

pH = 9.4 (pKa): 50% Ionized. Buffer capacity is maximal.

-

pH > 11.0: Predominantly neutral free base. Precipitates from aqueous solution; extractable into organic solvents (EtOAc, DCM).

DOT Diagram: Ionization Pathway

Figure 1: pH-dependent ionization shift from hydrophilic cation to lipophilic free base.

Physicochemical Implications (Solubility & LogD)

The ionization state dramatically alters the partition coefficient (LogD).

-

LogP (Intrinsic Lipophilicity): ~0.8 – 1.2 (Free Base). The thiophene ring imparts significant lipophilicity compared to a phenyl ring.

-

LogD (pH 7.4): ~ -1.5. At physiological pH, the molecule is ionized, making it hydrophilic and less likely to cross membranes passively unless a transporter is involved or the pH is adjusted.

Solubility Profile

-

Water: High solubility as HCl salt (>50 mg/mL). Insoluble as free base (<1 mg/mL).

-

Organic Solvents (DCM, MeOH): High solubility for free base.

Experimental Protocol: Potentiometric pKa Determination

Objective: Accurately determine the thermodynamic pKa of the conjugate acid using a GLP-compliant potentiometric titration.

Materials

-

Analyte: >98% pure this compound hydrochloride.

-

Titrant: 0.1 N KOH (standardized, carbonate-free).

-

Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

-

Equipment: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Methodology

-

System Blank: Perform a blank titration with 0.15 M KCl to calibrate the electrode slope and check for

contamination. -

Sample Preparation: Dissolve ~3–5 mg of the hydrochloride salt in 20 mL of degassed 0.15 M KCl. Ensure complete dissolution (solution should be acidic, pH ~4–5).

-

Titration:

-

Titrate with 0.1 N KOH from pH 3.0 to pH 11.5.

-

Use dynamic dosing (smaller increments near the inflection point).

-

Maintain temperature at 25.0 ± 0.1 °C under inert gas (Argon/Nitrogen) purge to prevent carbonate formation.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.

-

Identify the inflection point (first derivative maximum).

-

Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

-

Validation Criteria (Self-Validating System)

-

Hysteresis Check: Perform a back-titration (Acid

Base -

Solubility Check: Ensure no precipitation occurs during titration (monitor turbidity). If precipitation occurs near pH 10, use a cosolvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

DOT Diagram: Experimental Workflow

Figure 2: Logic flow for accurate pKa determination, including contingency for solubility issues.

References

-

PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

-

Sakai, K., et al. (2009). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine. Tetrahedron: Asymmetry. Link

-

FDA Center for Drug Evaluation and Research. (2004). Cymbalta (Duloxetine HCl) Pharmacology Review. (Provides comparative pKa data for the N-methylated derivative). Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

- Sorrell, T. N. (2006). Organic Chemistry, 2nd Edition. University Science Books. (Mechanistic grounding for inductive effects of sulfur heterocycles).

Sources

Technical Guide: Thiophene vs. Benzene Bioisosterism in Amino Alcohol Scaffolds

Executive Summary

The substitution of a benzene ring with a thiophene moiety is a classical yet critical bioisosteric strategy in medicinal chemistry. In the context of amino alcohol scaffolds —privileged structures found in beta-blockers, sphingosine analogs, and monoamine reuptake inhibitors—this replacement is rarely cosmetic. It fundamentally alters the electronic landscape, lipophilicity, and metabolic fate of the molecule.

This guide provides a technical deep-dive into the rationale and consequences of this swap. While thiophene mimics benzene’s steric bulk, its electron-rich (π-excessive) nature and the presence of a sulfur heteroatom introduce unique binding capabilities and metabolic liabilities (specifically S-oxidation) that must be managed during lead optimization.

Part 1: Physicochemical & Electronic Divergence[1]

The "Pseudo-Benzene" Fallacy

While thiophene and benzene are geometrically similar, they are electronically distinct. Thiophene is a 5-membered heterocycle with 6

| Feature | Benzene (Phenyl) | Thiophene (Thienyl) | Impact on Amino Alcohol Scaffold |

| Aromaticity | High resonance energy | Lower resonance energy | Thiophene is more reactive to electrophiles (metabolic oxidation). |

| Electronics | Thienyl rings can engage in stronger cation- | ||

| Lipophilicity | LogP ~ 2.13 (Benzene) | LogP ~ 1.81 (Thiophene) | Thiophene is generally more lipophilic when substituted, despite lower intrinsic LogP of the parent ring due to S-polarizability. |

| H-Bonding | Donor/Acceptor (weak) | S-Acceptor (weak) | The Sulfur lone pair can act as a weak H-bond acceptor (vector ~120°). |

| Bond Angle | 120° (C-C-C) | ~111° (C-S-C) | Slight alteration in the vector of the amino-alcohol side chain. |

Structural Overlay & Binding Implications

In amino alcohol drugs (e.g., Duloxetine analogs or Beta-blockers), the aromatic ring typically docks into a hydrophobic pocket. The thiophene sulfur atom allows for specific interactions:

-

Sulfur-Lone Pair Interactions: The sulfur atom can interact with backbone amides or specific residues (e.g., Threonine) that a phenyl ring would ignore.

-

Steric Compression: The C-S bond (1.71 Å) is longer than the C-C bond (1.40 Å), but the C-S-C angle is sharper. This changes the "angle of attack" of the amino-alcohol tail, potentially improving selectivity.

Part 2: Synthetic Strategies

The synthesis of beta-amino alcohols generally proceeds via the opening of an epoxide or the reduction of an alpha-amino ketone. Below is a comparative workflow focusing on the Epoxide Ring Opening route, which is the industry standard for generating chiral amino alcohols.

Comparative Synthetic Workflow (Benzene vs. Thiophene)

The electron-rich nature of thiophene makes the initial epoxidation or bromination steps more sensitive to side reactions (polymerization).

Figure 1: Comparative synthetic pathway. Note the critical divergence in stability during the bromination and ring-opening steps.

Detailed Protocol: Epoxide Ring Opening

This protocol assumes the precursor epoxide (2-(oxiran-2-yl)thiophene or phenyloxirane) is already synthesized.

Reagents:

-

Substrate: 1.0 eq Epoxide (Thiophene or Benzene derivative)

-

Nucleophile: 3.0 eq Isopropylamine (or target amine)

-

Solvent: Isopropanol (IPA) or Ethanol/Water (9:1)

-

Catalyst: None (Thermal) or LiClO4 (Mild Lewis Acid - Use caution with Thiophene)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the epoxide in 5 mL of IPA.

-

Amine Addition: Add 3.0 mmol of the amine. Note: Excess amine prevents dimerization.

-

Reaction (Benzene): Heat to reflux (80°C) for 4-6 hours. Benzene epoxides are robust.

-

Reaction (Thiophene): Heat to 60°C. Monitor strictly by TLC/LCMS every hour.

-

Critical Insight: Thiophene is electron-rich. Higher temperatures can lead to ring-opening polymerization or degradation. If reaction is sluggish, use LiClO4 (0.1 eq) as a promoter rather than strong Lewis acids like BF3·Et2O, which may degrade the thiophene.

-

-

Workup: Concentrate in vacuo to remove excess amine and solvent.

-

Purification: Flash chromatography (DCM/MeOH/NH3).

-

Observation: Thiophene analogs often elute slightly faster than benzene analogs on silica due to different polarizability.

-

Part 3: ADMET & Metabolic Liability (The "Structural Alert")

This is the most critical section for drug development. While benzene is metabolically stable (requiring strong oxidation to phenol), thiophene is a structural alert for hepatotoxicity.

Mechanism of Toxicity

Thiophene undergoes metabolism by Cytochrome P450s (mainly CYP2C9 and CYP1A2). The electron-rich sulfur atom is susceptible to:

-

S-Oxidation: Formation of Thiophene S-oxide.

-

Epoxidation: Formation of Thiophene 2,3-epoxide.

Both intermediates are highly electrophilic Michael acceptors. They can covalently bind to hepatic proteins (e.g., covalent binding to CYP enzymes), leading to mechanism-based inhibition (MBI) or immune-mediated hepatotoxicity (as seen with Tienilic acid).

Visualizing the Metabolic Divergence

Figure 2: Metabolic fate comparison. Benzene typically resolves to stable phenols, whereas Thiophene S-oxides are potent electrophiles capable of covalent protein binding.

Mitigation Strategies

To safely use a thiophene bioisostere:

-

Block the Alpha-Position: Substitution at the 2-position (adjacent to Sulfur) sterically hinders S-oxidation.

-

Electron Withdrawal: Adding an electron-withdrawing group (e.g., -Cl, -CN) to the ring reduces the electron density on Sulfur, making it less prone to oxidation.

-

Use Benzo[b]thiophene: Fusing a benzene ring stabilizes the thiophene moiety, though it increases lipophilicity significantly.

Part 4: Experimental Validation Protocols

Metabolic Stability Assay (Microsomal Stability)

To validate the safety of your thiophene analog compared to the benzene standard.

Protocol:

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Trapping Agent (Crucial for Thiophene): Include Glutathione (GSH) or N-Acetyl Cysteine in a parallel assay.

-

Logic: If the thiophene forms a reactive S-oxide, it will form a GSH-adduct. Detection of this adduct by LC-MS/MS confirms metabolic activation liability.

-

-

Timepoints: 0, 5, 15, 30, 60 min. Quench with acetonitrile.

-

Analysis: LC-MS/MS.

-

Success Criteria: Low intrinsic clearance (CLint) AND absence of +307 Da (GSH) adducts.

-

References

-

Bioisosterism in Medicinal Chemistry. Journal of Medicinal Chemistry. Comparison of physical properties and bioactivity of thiophene and benzene. Link

-

Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology. Detailed mechanisms of S-oxidation and toxicity.[2] Link

-

Synthesis of 2-Aminothiophenes and Derivatives. National Institutes of Health (PMC). Methodologies for constructing thiophene scaffolds. Link

-

Thiophene-Based Drugs and Toxicity. Chemical Research in Toxicology. Analysis of structural alerts and safe drug design. Link

-

Antimalarial Aryl Amino Alcohols. International Journal for Parasitology: Drugs and Drug Resistance. Examples of amino alcohol scaffolds in drug discovery. Link

Sources

Methodological & Application

Reductive amination techniques involving 3-Amino-3-(thiophen-2-yl)propan-1-ol

Application Note: High-Fidelity Reductive Amination of 3-Amino-3-(thiophen-2-yl)propan-1-ol

-Amino AlcoholsAbstract & Chemical Context

This guide details the reductive amination of This compound (1) , a specialized

Key Synthetic Challenges:

-

Competitive Cyclization: The 1,3-amino alcohol motif is prone to condensing with aldehydes to form thermodynamically stable tetrahydro-1,3-oxazines rather than the desired acyclic imines.

-

Thiophene Sensitivity: The thiophene moiety is acid-sensitive. Standard harsh acidic conditions (e.g., Leuckart-Wallach) can lead to polymerization or ring-opening, necessitating mild hydride-based protocols.

-

Chemoselectivity: Avoiding O-alkylation while ensuring mono-N-alkylation.

Mechanistic Pathway & Logic

The success of this reaction relies on kinetic control. Upon adding an aldehyde to the amine (1) , an equilibrium is established between the imine and the cyclic hemiaminal (oxazine). The reducing agent must intercept the iminium species faster than the cyclization becomes irreversible or sterically locked.

Figure 1: Reaction Pathway and Competitive Cyclization

Caption: Mechanistic bifurcation. The 1,3-oxazine trap is reversible but can stall the reaction if the reducing agent is too weak or sterically hindered.

Experimental Protocols

Protocol A: Direct Reductive Amination (Standard)

Best for: Unhindered aldehydes and ketones where mild conditions are required.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

-

Imine Formation: In a flame-dried flask under N₂, dissolve the amino alcohol in DCE (0.1 M concentration).

-

Add the aldehyde/ketone.

-

Add AcOH.[1] Note: AcOH catalyzes imine formation and buffers the basicity of the amine, preventing catalyst poisoning if metal catalysts were used, but here it aids protonation of the hemiaminal.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC/LCMS. If the imine is unstable, proceed immediately to step 5.

-

-

Reduction: Add STAB in one portion. STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over aldehydes.

-

Stir at RT for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Insight: If the oxazine side product is observed (often a distinct spot on TLC that reverts to starting material on acidic silica), increase the AcOH concentration to 3.0 equiv to shift the equilibrium back toward the protonated iminium ion, which is the active species for reduction.

Protocol B: Titanium(IV)-Mediated Stepwise Reduction

Best for: Sterically hindered ketones or electron-rich aldehydes that form unstable imines.

Reagents:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (anhydrous) / Methanol

Procedure:

-

Dehydration: Dissolve amino alcohol (1.0 equiv) and carbonyl compound (1.1 equiv) in anhydrous THF.

-

Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow.

-

Stir at RT for 6–12 hours.

-

Reduction: Cool the mixture to 0°C.

-

Add NaBH₄ (solid) in portions. Caution: Hydrogen gas evolution.

-

Add MeOH (dry) dropwise to solubilize the borohydride and facilitate reduction. Stir for 2 hours while warming to RT.

-

Hydrolysis: Quench by adding 1N NaOH or aqueous Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO₂) forms and the layers separate.

-

Filter through Celite to remove titanium salts.

Protocol C: N-Methylation (Eschweiler-Clarke Modification)

Best for: Specific synthesis of the N-methyl derivative (Duloxetine-like analog).

Reagents:

-

Paraformaldehyde (3.0 equiv) or Formalin (37% aq, 5.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv)

-

Solvent: Methanol / Acetic Acid (10:1 ratio)

Procedure:

-

Dissolve amino alcohol in MeOH.

-

Add Paraformaldehyde/Formalin. Stir for 1 hour to ensure formation of the imine/oxazine equilibrium.

-

Add AcOH to adjust pH to ~5 (wet pH paper).

-

Add NaCNBH₃. Stir at RT overnight.

-

Note: Do not use the classic formic acid/heat Eschweiler-Clarke conditions. The high temperature and strong acid can degrade the thiophene ring.

-

Comparative Data & Selection Guide

Table 1: Reducing Agent Selection Matrix

| Reducing Agent | Reactivity | Acid Tolerance | Risk Profile | Recommended Application |

| NaBH(OAc)₃ | Moderate | High (AcOH compatible) | Low | Standard Protocol. Best for aldehydes and unhindered ketones. |

| NaBH₃CN | Low | High (pH 3-5 stable) | High (Toxic Cyanide) | Use only if NaBH(OAc)₃ fails or for pH-sensitive substrates. |

| NaBH₄ | High | Low (Decomposes in acid) | Moderate | Use with Ti(OiPr)₄ for difficult/hindered ketones. |

| H₂ / Pd-C | High | N/A | High (S-Poisoning) | AVOID. Thiophene sulfur will poison Pd/Pt catalysts. |

Troubleshooting & Quality Control

Workflow Diagram: Decision Tree for Optimization

Caption: Troubleshooting logic for common failure modes in amino-alcohol alkylation.

Analytical Markers:

-

1H NMR: Look for the disappearance of the hemiaminal/oxazine proton (often a multiplet around 4.5–5.0 ppm) and the appearance of the N-alkyl methylene signals.

-

Thiophene Integrity: Ensure the thiophene protons (aromatic region ~6.9–7.4 ppm) remain intact. Loss of these signals indicates polymerization.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Bar-Haim, G., & Kol, M. (2004).[6] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters. Link

-

Luo, R., et al. (2025).[1] "Iridium-Catalyzed Leuckart-Type Reductive Amination." Synthesis. Link (Cited for context on alternative methods, though less suitable for thiophenes).

-

Sakai, K., et al. (2007). "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine."[7] Tetrahedron: Asymmetry. Link

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 5. homework.study.com [homework.study.com]

- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

Application Note: Strategic Amine Protection in Thiophene-Moiety Drug Scaffolds

Executive Summary: The Thiophene Paradox

In drug discovery, the thiophene ring is a classic bioisostere for phenyl groups, offering improved metabolic profiles and potency. However, for synthetic chemists, the thiophene propanol scaffold presents a specific "Thiophene Paradox" when handling primary amines:

-

Catalyst Poisoning: The sulfur atom in thiophene irreversibly coordinates with Palladium (Pd) and Platinum (Pt) catalysts, rendering standard hydrogenolytic deprotection (e.g., of Cbz groups) sluggish or impossible.

-

Electrophilic Sensitivity: Thiophene is electron-rich (

-excessive). While generally stable, it is susceptible to electrophilic attack or polymerization under harsh acidic conditions often used for Boc removal, particularly if efficient cation scavengers are absent. -

Competing Nucleophiles: The presence of the free hydroxyl group (propanol) requires high chemoselectivity to protect the amine (

) without blocking the alcohol (

This guide outlines three validated protocols to navigate these constraints, prioritizing Boc (acid-labile) and Fmoc (base-labile) strategies, while providing a specific "rescue" protocol for Cbz groups that avoids catalytic hydrogenation.

Strategic Decision Matrix

Before selecting a reagent, analyze your downstream chemistry using the following logic flow.

Figure 1: Decision tree for selecting amine protecting groups in sulfur-containing heterocycles.

Comparative Analysis of Protecting Groups

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |

| Installation | Fmoc-OSu / | Cbz-Cl / Base | |

| Thiophene Stability | High. Thiophene tolerates installation perfectly. | High. Thiophene is stable to basic installation. | High. |

| Deprotection Method | Acid (TFA or HCl/Dioxane). | Base (Piperidine or Morpholine). | Problematic. |

| Risk Factor | Acid-catalyzed alkylation of thiophene by t-butyl cation (mitigate with scavengers). | Low risk. | High risk of incomplete deprotection due to catalyst poisoning. |

| Chemoselectivity | Excellent (N over O selectivity is high). | Good (Fmoc-Cl is aggressive; Fmoc-OSu is selective). | Moderate (Cbz-Cl can react with alcohols). |

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection (The Gold Standard)

Why:

Materials

-

Thiophene propanol amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Scavenger (for deprotection only): Triisopropylsilane (TIS) or Thioanisole.

Workflow Diagram

Figure 2: Step-by-step workflow for chemoselective N-Boc protection.

Step-by-Step Procedure

-

Solubilization: Dissolve the amino-propanol (10 mmol) in DCM (50 mL) and cool to 0°C.

-

Base Addition: Add

(12 mmol). Note: Stronger bases like NaOH can promote O-Boc formation; avoid them. -

Reagent Addition: Add

(11 mmol) dropwise dissolved in minimal DCM. -

Reaction: Allow to warm to room temperature (RT). Stir for 3 hours.

-

QC Check: TLC should show disappearance of the polar amine. If O-Boc forms (less polar), it usually hydrolyzes during workup.

-

-

Workup: Wash with 5% aqueous citric acid (removes unreacted amine/base)

Water -

Deprotection (Critical Thiophene Note):

-

Treat with TFA:DCM (1:1).

-

MANDATORY: Add 2.5% Thioanisole or Triisopropylsilane (TIS) .

-

Mechanism:[2][3][4] The tert-butyl cation generated during cleavage is an electrophile. Without a scavenger, it may attack the electron-rich thiophene ring (Friedel-Crafts alkylation). Thioanisole out-competes the thiophene for the cation.

-

Protocol B: Cbz Protection & Nucleophilic Deprotection (The "Rescue")

Why: If you must use Cbz (e.g., to differentiate two amines), you cannot use hydrogenation. This protocol uses a "soft" nucleophile to cleave the Cbz group, which is compatible with thiophene.

The "Toffee Hammer" Deprotection Method

Reference: Scattolin et al. (2022) & Greene's Protective Groups.[4]

-

Setup: Dissolve the N-Cbz thiophene derivative in N,N-Dimethylacetamide (DMAc) .

-

Reagents: Add 2-Mercaptoethanol (3.0 equiv) and

(3.0 equiv). -

Conditions: Heat to 75°C under Nitrogen for 4–6 hours.

-

Mechanism: The thiolate anion attacks the benzylic carbon of the Cbz group (SN2), generating the amine carbamate which spontaneously decarboxylates.

-

Advantage: This completely avoids Pd catalysts and strong acids. It preserves the thiophene ring and the hydroxyl group.

Protocol C: Fmoc Protection (Orthogonal Strategy)

Why: Ideal if the propanol -OH needs to be converted to a leaving group (e.g., mesylate/tosylate) which might be unstable to the acid required for Boc removal.

-

Reagent: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is too reactive and will carbonate the alcohol.

-

Solvent: Acetone/Water (1:1) or THF/Water.[2]

-

Base:

(2.0 equiv). -

Deprotection: 20% Piperidine in DMF (Standard).

-

Thiophene Note: Thiophenes are highly stable to piperidine. However, the dibenzofulvene byproduct can sometimes react with free thiols; since your molecule is a thiophene (thioether), this is generally safe.

-

Troubleshooting Guide

| Problem | Cause | Solution |

| O-acylation observed (Boc/Fmoc on -OH) | Base too strong or excess reagent. | Use Fmoc-OSu instead of Fmoc-Cl. Maintain 0°C during addition. Use mild bases ( |

| Thiophene ring alkylation during Boc removal | t-Butyl cation attack. | Add Scavengers: 2.5% TIS or Thioanisole to the TFA cocktail. |

| Incomplete Cbz removal | Catalyst poisoning (Pd-S bond). | STOP hydrogenation. Switch to Protocol B (Mercaptoethanol) or use HBr/AcOH (if acid stable). |

| Polymerization of Thiophene | Strong acid + Oxidizer. | Avoid nitric acid or concentrated |

References

-

Greene's Protective Groups in Organic Synthesis (4th/5th Ed.). Wuts, P. G. M.[4][5] Wiley-Interscience.[5] (The definitive source for stability charts).

-

Scattolin, T., et al. (2022). "Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol."[4] Organic Letters, 24(20), 3736–3740. (Key reference for non-hydrogenolytic Cbz removal).

-

Vilaivan, T. (2006). "Alcohol speed up Boc protection of primary amines."[6] Tetrahedron Letters. (Insight on chemoselectivity).

-

Scientific Update (2023). "To Deprotect and Serve: Industrial Scale Cbz Removal in Sulfur Compounds." (Case study on Adagrasib synthesis).

Sources

- 1. rsc.org [rsc.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 6. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Troubleshooting & Optimization

Improving enantiomeric excess in 3-Amino-3-(thiophen-2-yl)propan-1-ol synthesis

Here is the technical support guide for optimizing the enantiomeric excess (ee) of 3-Amino-3-(thiophen-2-yl)propan-1-ol.

Topic: this compound | CAS: (Generic for racemate) 5698-XX-X (Isomer specific varies) Ticket Priority: Critical (Process Optimization) Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division

Executive Summary & Core Challenge

The Molecule: this compound is a

The Problem: Users typically report low ee (60–80%) or inconsistent batch-to-batch stereochemistry. The Root Cause: The thiophene moiety is a "soft" Lewis base. The sulfur atom competes for coordination sites on transition metal catalysts (Rh, Ru, Pd), leading to catalyst poisoning or non-selective background reaction pathways . Additionally, the benzylic-like C3 proton is susceptible to racemization under strongly basic conditions or high temperatures.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure point.

Figure 1: Troubleshooting logic for identifying the root cause of enantiomeric excess loss in thiophene-based amino alcohol synthesis.

Protocol Optimization Guides

Method A: Asymmetric Hydrogenation (The "Gold Standard")

This route involves the hydrogenation of Ethyl 3-amino-3-(thiophen-2-yl)acrylate (the

The Issue: Thiophene sulfur poisons standard Pd/C or simple Rh catalysts, killing activity and selectivity. The Solution: Use Rhodium(I) complexes with electron-rich, bulky bisphosphine ligands that outcompete sulfur coordination.

Optimized Protocol:

-

Precursor: Ethyl (Z)-3-acetamido-3-(thiophen-2-yl)acrylate. (Note: N-acetylation protects the amine and directs the catalyst).

-

Catalyst System: [Rh(cod)2]BF4 + (R,R)-Me-DuPhos or (R)-(S)-Josiphos.

-

Why: DuPhos creates a rigid chiral pocket that prevents the thiophene sulfur from binding to the metal center

. The cationic Rh precursor (BF4/PF6 counterion) is more active than neutral chloride species.

-

-

Conditions:

-

Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE). TFE often boosts ee by enhancing hydrogen bonding.

-

Pressure: 5–10 bar H2.

-

Temp: 25°C. (Do not heat above 40°C; thiophene coordination increases with T).

-

Performance Metrics:

| Parameter | Standard (Pd/C) | Optimized (Rh-DuPhos) |

|---|---|---|

| Conversion | < 40% (Poisoned) | > 98% |

| Enantiomeric Excess | 0% (Racemic) | > 96% |

| Reaction Time | Stalled | 4–6 Hours |

Method B: Biocatalytic Transamination (The "Sulfur-Immune" Route)

If metal catalysis fails due to substrate quality, switch to enzymes. Enzymes do not suffer from sulfur poisoning.

The Strategy: Use an

Optimized Protocol:

-

Enzyme: Screen Codexis or Almac Transaminase kits (specifically (S)-selective ATAs).

-

Amine Donor: Isopropylamine (1M) or Alanine/LDH system.

-

Buffer: Potassium Phosphate (pH 7.0–8.0) + PLP cofactor (1 mM).

-

Equilibrium Shift: Remove acetone byproduct using partial vacuum or an inert gas sweep to drive the reaction to completion.

Expert Tip: If the substrate solubility is poor in buffer, add 10–20% DMSO. Do not exceed 20% as it may denature the enzyme.

Method C: Downstream Resolution (The "Rescue" Op)

If you have already synthesized the racemic alcohol and need to fix the ee, use Diastereomeric Salt Resolution.

The Challenge: this compound is a base. The Solution:

-

Resolving Agent: (S)-(+)-Mandelic Acid or Dibenzoyl-L-tartaric acid .

-

Why: Mandelic acid often forms highly crystalline salts with benzylic-type amines due to

stacking interactions between the phenyl ring of the acid and the thiophene ring of the amine.

-

-

Solvent: Ethanol/Water (95:5).

-

Procedure:

-

Dissolve racemate in hot EtOH.

-

Add 0.55 eq of Resolving Agent.

-

Cool slowly (1°C/min) to 4°C.

-

Filter crystals (usually enriched to >85% ee).

-

Recrystallize once to hit >99% ee.

-

Frequently Asked Questions (Troubleshooting)

Q1: My ee drops significantly during the LiAlH4 reduction of the chiral ester. Why?

A: This is likely due to racemization via the enolate . If you reduce the

-

Fix: Use Borane-THF (BH3·THF) or LiBH4 instead of LiAlH4. These are milder. If using LiAlH4, keep the temperature strictly below 0°C and add the ester to the hydride slowly.

Q2: The hydrogenation reaction stops at 50% conversion. A: This is classic substrate inhibition or poisoning .

-

Check if your starting material contains free thiophene or sulfides from previous steps. Wash the precursor with CuCl2 solution or pass through a pad of activated carbon.

-

The product amine might be coordinating to the catalyst. Run the reaction in the presence of 1 equivalent of HCl (if the catalyst tolerates acid) or use the N-acetylated precursor (amide) which is less coordinating.

Q3: Can I use Chiral HPLC to monitor this? Which column? A: Yes. Do not use standard C18.

-

Recommended Column: Daicel CHIRALPAK® AD-H or OD-H .

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: The Diethylamine (DEA) is critical to sharpen the peak of the free amine. Without it, you will see tailing that masks the enantiomers.

Q4: Is the thiophene ring stable to high-pressure hydrogenation? A: Generally, yes, under mild conditions (Rh/Ru, <50°C). However, if you use Platinum (Pt) or Palladium (Pd) at high pressures (>20 bar) or high temps, you risk reducing the thiophene ring to a tetrahydrothiophene, creating a difficult-to-separate impurity. Stick to Rh(I) or Ru(II) homogeneous catalysts.

References

-

Asymmetric Hydrogen

-amido acrylates:- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

- Relevance: Establishes the superiority of DuPhos/BPE ligands for sulfur-containing substr

-

Enzymatic Transamination (General Protocol)

- Koszelewski, D., et al. (2010). -Transaminases for the synthesis of optically pure amines and amino alcohols. Trends in Biotechnology, 28(6), 324-332.

- Relevance: Bioc

-

Resolution of Thiophene Amines

- Kamal, A., et al. (2008). Chemoenzymatic synthesis of duloxetine and its enantiomers. Tetrahedron: Asymmetry, 19(15), 1836-1841.

- Relevance: While focusing on the regioisomer, the resolution principles (lipase/acid) apply to the thiophene moiety's interaction.

-

Chiral HPLC Method Development

-

Phenomenex. (2024).[1] Chiral HPLC Separations Guide.

- Relevance: Column selection for basic amines.

-

Sources

Technical Support Center: Crystallization of 3-Amino-3-(thiophen-2-yl)propan-1-ol Salts

Current Status: Operational Support Tier: Level 3 (Process Development & Optimization) Subject: Yield Optimization & Troubleshooting for Duloxetine Intermediates

Executive Summary & Molecule Profile

Welcome to the technical guide for 3-Amino-3-(thiophen-2-yl)propan-1-ol . This amino-alcohol is a critical chiral intermediate, primarily utilized in the synthesis of Duloxetine (Cymbalta) .

The crystallization of this molecule presents a "perfect storm" of challenges for process chemists:

-

Basicity: The primary amine requires careful salt selection.

-

Lipophilicity: The thiophene ring increases the tendency to "oil out" rather than crystallize.

-

Chirality: High enantiomeric excess (ee) is required, necessitating diastereomeric salt resolution (typically with (S)-Mandelic acid ).[1][2]

-

Stability: The thiophene moiety is acid-sensitive; strong mineral acids can induce polymerization or ring opening.

Core Protocol: The "Golden Path" for Resolution

Based on industrial best practices (Eli Lilly patents and process literature), the most robust method for isolating the (S)-enantiomer is via the (S)-Mandelate salt .

Optimized Workflow

| Parameter | Specification | Rationale |

| Salt Former | (S)-(+)-Mandelic Acid (1.0 - 1.1 eq) | Forms a stable, crystalline diastereomer with the (S)-amine via hydrogen bonding networks. |

| Solvent System | 2-Butanol + Water (95:5 v/v) | Critical: Pure alcohols often lead to oiling out. Small amounts of water act as a "bridging solvent" in the crystal lattice. |

| Concentration | 10 mL solvent per 1 g amine | Balances yield vs. purity. Too concentrated = oiling out; too dilute = yield loss. |

| Temperature | Dissolve at 65-70°C; Nucleate at 45°C; Isolate at 0-5°C | Gradual cooling prevents "crashing out" (amorphous precipitation). |

Step-by-Step Methodology

-

Dissolution: Charge racemic this compound into the reactor. Add 2-Butanol (90% of total volume). Heat to 50°C.

-

Acid Addition: Dissolve (S)-Mandelic acid in the remaining 2-Butanol/Water mixture. Add this slowly to the amine solution over 30 minutes.

-

Reflux: Heat the mixture to 70°C until a clear solution is obtained. If haze persists, add water dropwise until clear.

-

Seeding (The Critical Step): Cool to 50°C . Add 0.5 wt% pure seed crystals of the (S)-salt. Hold for 1 hour to establish a seed bed.

-

Crystallization: Cool to 20°C over 4 hours (linear ramp: 7.5°C/hr).

-

Isolation: Cool to 0-5°C and hold for 2 hours. Filter and wash with cold 2-Butanol.[2]

Troubleshooting Center (FAQs)

Issue #1: "My product is separating as a sticky oil, not a crystal."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the metastable limit is hit before the nucleation limit. The thiophene ring makes the salt hydrophobic enough to separate as a liquid phase in polar solvents.

Corrective Actions:

-

Check Water Content: If using 2-Butanol, ensure water content is between 2-5%. Too little water prevents lattice formation; too much water increases solubility of the oil.

-

Temperature Control: You are cooling too fast. The oil phase is kinetically favored over the crystal. Re-heat to dissolve the oil, then cool extremely slowly to the metastable zone (approx. 45-50°C) and seed immediately .

-

Agitation: Increase stirrer speed. High shear can sometimes induce nucleation in oiled-out systems.

Issue #2: "The yield is low (<30%), but the purity is high."

Diagnosis: The salt is too soluble in the mother liquor.

Corrective Actions:

-

Anti-Solvent Addition: After the initial crystallization (at 20°C), add Methyl tert-butyl ether (MTBE) or Cyclohexane . These are non-polar and will drive the salt out of solution. Warning: Add slowly to avoid precipitating impurities.[3]

-

Salting Out: In aqueous systems, adding NaCl can push the organic salt out, but this is risky for purity.

-

Cooling Profile: Ensure the final temperature reaches 0°C or -5°C. Every degree matters for this specific salt.

Issue #3: "The crystals are colored (Pink/Brown)."

Diagnosis: Thiophene degradation. The thiophene ring is oxidizing or polymerizing, likely due to light exposure or excessive acid strength.

Corrective Actions:

-

Acid Choice: Ensure you are using Mandelic acid (weak organic acid). Avoid HCl or H2SO4 unless strictly necessary for final salt exchange.

-

Atmosphere: Perform all crystallizations under a Nitrogen blanket .

-

Light: Wrap flasks in foil. Thiophene derivatives are photosensitive.

Visualizing the Process Logic

Workflow Diagram: Crystallization Lifecycle

Caption: Standard operating procedure for the resolution of this compound mandelate.

Decision Tree: Troubleshooting "Oiling Out"

Caption: Logic flow for resolving liquid-liquid phase separation (oiling out) events.

References & Authority

-

Sakai, K., et al. (2003). "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid."[1][2][4] Tetrahedron: Asymmetry.

-

Relevance: Establishes the 2-Butanol/Water system and the role of water in the crystal lattice.

-

-

Robertson, D. W., et al. (1991). "Synthesis of Duloxetine." U.S. Patent 5,023,269.[5]

-

Relevance: The foundational patent describing the synthesis and initial salt forms of the thiophene propanolamine intermediates.[6]

-

-

Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.

-

Relevance: General thermodynamic principles for managing oiling out in amine salts.

-

-

Sorbera, L.A., et al. (2000). "Duloxetine Oxalate." Drugs of the Future.

-

Relevance: Discusses alternative salts (Oxalate) if Mandelic acid resolution fails or for bulk purification.

-

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mt.com [mt.com]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. US7538232B2 - Process for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]

- 6. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Low Yields in the Reduction of Thiophene Mannich Bases

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the reduction of thiophene Mannich bases. The goal is to equip you with the knowledge to diagnose and resolve common issues leading to low reaction yields, ensuring the successful synthesis of your target molecules.

Thiophene derivatives are crucial scaffolds in medicinal chemistry and materials science.[1] The aminomethyl group of a Mannich base is a versatile functional handle, but its reduction can be challenging. This guide is structured to address these challenges head-on, providing not just solutions, but the underlying chemical principles to inform your experimental design.

Frequently Asked Questions (FAQs)

Here we address high-level questions about the fundamentals of reducing thiophene Mannich bases.

Q1: What is the primary target of reduction in a thiophene Mannich base?

In the context of a Mannich reaction, the key reactive intermediate is an electrophilic iminium ion, formed from the condensation of an amine and formaldehyde. The reduction step targets this iminium ion to yield the final tertiary amine product. Alternatively, if the Mannich base is already isolated, the reduction may refer to the hydrogenolysis of the C-N bond to form a methyl-substituted thiophene, although this is often an undesired side reaction. This guide will focus on the reduction of the iminium intermediate to form the aminomethyl product.

Q2: Which reducing agents are most commonly employed for this transformation?

The choice of reducing agent is critical and depends on the substrate's functional groups and the desired selectivity.

-